tert-Butyl (2-(bromomethyl)phenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(bromomethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h4-7H,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLOJNBCMQJDHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440478 | |
| Record name | tert-Butyl [2-(bromomethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166329-43-7 | |
| Record name | tert-Butyl [2-(bromomethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to tert-Butyl (2-(bromomethyl)phenyl)carbamate: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of tert-Butyl (2-(bromomethyl)phenyl)carbamate (CAS No. 166329-43-7), a bifunctional synthetic building block of significant interest in medicinal chemistry and organic synthesis. This document details the compound's chemical properties, provides validated, step-by-step protocols for its synthesis from commercially available precursors, and elucidates its characteristic reactivity. Emphasis is placed on the strategic application of this reagent as an electrophilic aminobenzylating agent, particularly in the construction of heterocyclic scaffolds relevant to drug discovery. The guide offers field-proven insights into experimental design, causality behind protocol choices, and methods for characterization, serving as a comprehensive resource for researchers leveraging this versatile molecule in their synthetic campaigns.
Introduction and Core Attributes
tert-Butyl (2-(bromomethyl)phenyl)carbamate is a strategically designed synthetic intermediate featuring two key functional groups: a reactive benzylic bromide and an acid-labile tert-butoxycarbonyl (Boc) protected aniline. This ortho-substitution pattern makes it a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic systems and complex molecular architectures.
The core utility of this reagent lies in its ability to introduce a protected 2-aminobenzyl fragment. The benzylic bromide serves as a potent electrophile for alkylation of a wide range of nucleophiles, while the Boc group provides robust protection of the aniline nitrogen that can be selectively removed under mild acidic conditions without affecting other functional groups like esters or amides. This orthogonality is a cornerstone of modern multi-step synthesis.[1]
Chemical and Physical Properties
A summary of the key physicochemical properties of tert-Butyl (2-(bromomethyl)phenyl)carbamate is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 166329-43-7 | [2][3] |
| Molecular Formula | C₁₂H₁₆BrNO₂ | [2][3] |
| Molecular Weight | 286.16 g/mol | [2][3] |
| Appearance | White to off-white solid (predicted) | [4] |
| Melting Point | ~122 °C (based on meta-isomer) | [4] |
| Storage Conditions | Inert atmosphere, 2-8°C | [5][6] |
Synthesis Pathway and Experimental Protocols
The most logical and field-proven synthetic route to tert-Butyl (2-(bromomethyl)phenyl)carbamate is a two-step sequence starting from the commercially available 2-aminobenzyl alcohol.
Sources
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- 4. CAS No. 239074-27-2 Specifications | Ambeed [ambeed.com]
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- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]
Methodological & Application
Application Notes and Protocols: Leveraging tert-Butyl (2-(bromomethyl)phenyl)carbamate for Rigid PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[][2][3][4] These heterobifunctional molecules consist of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[][] Its length, flexibility, and chemical nature dictate the geometry of the ternary complex formed between the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[4]
While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are commonly employed due to their synthetic accessibility, there is a growing interest in more rigid linker architectures.[5][8] Rigid linkers can pre-organize the PROTAC molecule into a bioactive conformation, potentially reducing the entropic penalty upon binding and enhancing the stability of the ternary complex.[9] Aromatic moieties, such as benzyl groups, are particularly attractive as rigid linker components. They can provide conformational restriction and may also engage in beneficial pi-stacking interactions with amino acid residues on the surface of the E3 ligase or the target protein, further stabilizing the ternary complex.[9]
This document provides detailed application notes and protocols for the use of tert-Butyl (2-(bromomethyl)phenyl)carbamate as a versatile building block for the synthesis of PROTACs featuring a rigid, ortho-substituted benzyl linker.
The Strategic Advantage of an ortho-Substituted Benzyl Linker
The use of an ortho-substituted benzyl linker, derived from tert-Butyl (2-(bromomethyl)phenyl)carbamate, offers several strategic advantages in PROTAC design:
-
Conformational Constraint: The ortho-substitution pattern restricts the rotation around the phenyl-CH2 bond, leading to a more defined spatial orientation of the attached warhead or E3 ligase ligand. This can be crucial for achieving a productive ternary complex geometry.
-
Potential for Intramolecular Interactions: The proximity of the carbamate group to the benzyl moiety can influence the local chemical environment and may participate in intramolecular hydrogen bonding, further rigidifying the linker structure.
-
Modulation of Physicochemical Properties: The aromatic ring and the Boc-protected amine contribute to the overall lipophilicity and polarity of the PROTAC, which can be fine-tuned to optimize cell permeability and pharmacokinetic properties.
-
Synthetic Versatility: The bromomethyl group serves as a reactive handle for nucleophilic substitution, allowing for straightforward attachment to various functional groups on the warhead or E3 ligase ligand. The Boc-protected amine provides a stable, masked amino group that can be deprotected under acidic conditions for subsequent coupling reactions.[5]
Chemical Properties of tert-Butyl (2-(bromomethyl)phenyl)carbamate
| Property | Value |
| CAS Number | 250299-83-9 |
| Molecular Formula | C₁₂H₁₆BrNO₂ |
| Molecular Weight | 286.17 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents such as DCM, DMF, and THF |
Diagram of the PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Protocols
The following protocols provide a general framework for the incorporation of tert-Butyl (2-(bromomethyl)phenyl)carbamate into a PROTAC molecule. Optimization of reaction conditions may be necessary depending on the specific warhead and E3 ligase ligand used.
Protocol 1: Alkylation of a Phenolic Warhead with tert-Butyl (2-(bromomethyl)phenyl)carbamate
This protocol describes the attachment of the linker to a warhead containing a phenolic hydroxyl group.
Diagram of the Synthetic Workflow
Caption: Workflow for alkylating a phenolic warhead.
Materials:
-
Phenolic warhead
-
tert-Butyl (2-(bromomethyl)phenyl)carbamate
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
-
Reaction monitoring apparatus (TLC or LC-MS)
-
Purification system (flash column chromatography)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the phenolic warhead (1.0 eq).
-
Dissolve the warhead in a minimal amount of anhydrous DMF or acetonitrile.
-
Add potassium carbonate (2.0-3.0 eq) or cesium carbonate (1.5-2.0 eq) to the solution.
-
Stir the suspension at room temperature for 15-30 minutes.
-
In a separate vial, dissolve tert-Butyl (2-(bromomethyl)phenyl)carbamate (1.1-1.5 eq) in anhydrous DMF or acetonitrile.
-
Add the solution of the linker dropwise to the reaction mixture.
-
Heat the reaction to 50-80 °C and stir for 4-16 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic base.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected PROTAC intermediate.
Causality Behind Experimental Choices:
-
Base: A mild inorganic base like K₂CO₃ or the stronger Cs₂CO₃ is used to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide that readily attacks the electrophilic benzylic bromide.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions, particularly oxidation of the phenolic warhead.
-
Temperature: Gentle heating is often required to drive the reaction to completion, but excessive heat should be avoided to prevent decomposition.
Protocol 2: Deprotection of the Boc Group and Coupling to an E3 Ligase Ligand
This protocol describes the removal of the Boc protecting group to reveal the primary amine, followed by an amide coupling to an E3 ligase ligand containing a carboxylic acid.
Diagram of the Synthetic Workflow
Caption: Workflow for Boc deprotection and amide coupling.
Materials:
-
Boc-protected PROTAC intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
E3 ligase ligand with a carboxylic acid moiety
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
-
Purification system (preparative HPLC)
Procedure:
-
Dissolve the Boc-protected PROTAC intermediate (1.0 eq) in DCM (approximately 0.1 M).
-
Add TFA (10-20% v/v) to the solution at room temperature.
-
Stir the reaction for 1-2 hours, monitoring the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting amine is typically obtained as a TFA salt and can be used in the next step without further purification.
-
To a solution of the E3 ligase ligand with a carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0-4.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected amine intermediate (TFA salt, 1.0-1.2 eq) in a small amount of anhydrous DMF to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC.
Causality Behind Experimental Choices:
-
TFA/DCM: This is a standard and efficient reagent system for the cleavage of the acid-labile Boc protecting group.
-
HATU/DIPEA: HATU is a highly efficient coupling reagent for amide bond formation, and DIPEA is a non-nucleophilic base used to neutralize the TFA salt of the amine and to facilitate the coupling reaction.
-
Preparative HPLC: This is a common and effective method for the final purification of PROTACs, which are often polar and may be difficult to purify by column chromatography.
Characterization and Validation
The synthesized PROTACs should be thoroughly characterized to confirm their identity and purity.
Recommended Analytical Techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the final PROTAC and key intermediates.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
-
HPLC Analysis: To determine the purity of the final compound.
Biological Evaluation:
-
Target Protein Degradation Assays: Western blotting or proteomics-based approaches should be used to quantify the degradation of the target protein in a relevant cell line. Key parameters to determine are the DC₅₀ (concentration at which 50% of the protein is degraded) and the Dₘₐₓ (the maximum percentage of degradation).[5][10]
-
Selectivity Profiling: The selectivity of the PROTAC should be assessed by measuring its effect on the levels of other related and unrelated proteins.
-
Ternary Complex Formation Assays: Biophysical techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to study the formation of the ternary complex.
Conclusion
tert-Butyl (2-(bromomethyl)phenyl)carbamate is a valuable synthetic building block for the construction of PROTACs with rigid, ortho-substituted benzyl linkers. The protocols outlined in this document provide a solid foundation for the synthesis and evaluation of such molecules. The conformational constraint imparted by this linker can lead to improved potency and selectivity, making it an attractive option for researchers in the field of targeted protein degradation. As with any PROTAC design, empirical optimization of the linker length and attachment points is crucial for achieving optimal biological activity.
References
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- ResearchGate. (n.d.). PROTACs with aromatic linkers. The benzyl linker in 53 provided... [Download Scientific Diagram].
- Fakri Mustafa, Y., et al. (2016). How to do alkylation of NHBoc amines using alkyl bromide?
- Cantillo, D., de Frutos, O., Rincon, J. A., Mateos, C., & Kappe, C. O. (2014). In a continuous-flow protocol for the bromination of benzylic compounds... Journal of Organic Chemistry, 79, 223-229.
- Bricelj, A., Steinebach, C., Kuchta, R., Gütschow, M., & Sosič, I. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 707317.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.
- Vögtle, F., & Weber, E. (1974). Crown Ether Chemistry. Angewandte Chemie International Edition in English, 13(12), 814–827.
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SYNthesis med chem. (n.d.). PROTACs & Molecular Glues. Retrieved from [Link]
- MDPI. (n.d.). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI.
- BOC Sciences. (2024).
- National Center for Biotechnology Information. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PubMed Central.
- MedchemExpress. (n.d.). tert-Butyl N-[4-(aminomethyl)
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312.
- National Center for Biotechnology Information. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Utilizing Benzyl (4-iodocyclohexyl)carbamate in the Synthesis of PROTAC® Linkers. BenchChem.
- Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554–8559.
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- MedchemExpress. (n.d.). tert-Butyl (7-bromoheptyl)
- PubChem. (n.d.). Tert-butyl 3-(bromomethyl)phenyl(propyl)
- Sosič, I., & Gütschow, M. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 707317.
- Fisher Scientific. (n.d.). eMolecules tert-Butyl 4-(bromomethyl)
- BOC Sciences. (n.d.). Click Chemistry in ADC and PROTAC. BOC Sciences.
- Google Patents. (n.d.). WO2017187183A1 - Methods for the identification of bifunctional compounds.
- ResearchGate. (n.d.). N‐alkylation of various amides with benzyl alcohol catalyzed by...
- Gerry, C. J., & Schreiber, S. L. (2008). Design and applications of bifunctional small molecules: Why two heads are better than one. Chemical biology & drug design, 72(4), 273–278.
- PubChem. (n.d.). tert-Butyl (2-amino-6-bromophenyl)
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Application Note: Structural Elucidation of tert-Butyl (2-(bromomethyl)phenyl)carbamate using NMR and Mass Spectrometry
Introduction
Tert-Butyl (2-(bromomethyl)phenyl)carbamate is a valuable bifunctional molecule widely utilized in organic synthesis. Its structure incorporates a nucleophilic carbamate and an electrophilic benzyl bromide, making it a versatile building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the amine functionality, allowing for selective reactions at the benzylic position. Accurate structural confirmation of this intermediate is paramount to ensure the success of subsequent synthetic steps. This application note provides a detailed guide to the characterization of tert-Butyl (2-(bromomethyl)phenyl)carbamate using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering insights into data acquisition and interpretation for researchers in drug discovery and chemical development.
Experimental Protocols
The following protocols outline the standardized procedures for acquiring high-quality NMR and mass spectrometry data for tert-Butyl (2-(bromomethyl)phenyl)carbamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for the acquisition of ¹H and ¹³C NMR spectra of small organic molecules is provided below.[1][2][3]
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of tert-Butyl (2-(bromomethyl)phenyl)carbamate.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.
-
Cap the NMR tube securely.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
Referencing: The residual solvent peak of CDCl₃ is used as an internal standard (δ = 7.26 ppm).
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled experiment
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
-
Referencing: The solvent peak of CDCl₃ is used as an internal standard (δ = 77.16 ppm).
Mass Spectrometry (MS)
The following protocol is for obtaining a mass spectrum using Electrospray Ionization (ESI), a soft ionization technique suitable for this class of compounds.[4][5]
Sample Preparation:
-
Prepare a stock solution of tert-Butyl (2-(bromomethyl)phenyl)carbamate at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of approximately 10 µg/mL with the same solvent.[4]
-
If the sample is to be introduced via direct infusion, load the diluted solution into a syringe for use with a syringe pump.
Instrument Parameters (ESI-MS):
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., TOF or Orbitrap)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Nebulizer Gas (N₂): 1.5 bar
-
Drying Gas (N₂): 8.0 L/min
-
Drying Gas Temperature: 200 °C
-
Mass Range: m/z 50-500
Data Interpretation and Analysis
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of tert-Butyl (2-(bromomethyl)phenyl)carbamate in CDCl₃ is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the carbamate N-H proton, and the tert-butyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.90 | d | 1H | Ar-H |
| ~7.45-7.35 | m | 2H | Ar-H |
| ~7.10 | t | 1H | Ar-H |
| ~6.80 | s (br) | 1H | N-H |
| 4.55 | s | 2H | -CH₂-Br |
| 1.52 | s | 9H | -C(CH₃)₃ |
-
Aromatic Protons (δ 7.10-7.90): The four protons on the ortho-substituted benzene ring give rise to a complex multiplet pattern in the aromatic region. Due to the electron-withdrawing nature of the carbamate and bromomethyl groups, these protons are deshielded and appear at lower field.
-
NH Proton (δ ~6.80): The carbamate proton typically appears as a broad singlet. Its chemical shift can be variable and is dependent on concentration and temperature.
-
Benzylic Protons (δ 4.55): The two protons of the bromomethyl group (-CH₂-Br) are chemically equivalent and appear as a sharp singlet. The electronegative bromine atom causes a significant downfield shift.
-
tert-Butyl Protons (δ 1.52): The nine protons of the tert-butyl group are equivalent due to free rotation and appear as a sharp singlet at a characteristic upfield position.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~153.5 | C=O (carbamate) |
| ~137.0 | Ar-C (quaternary) |
| ~132.5 | Ar-C (quaternary) |
| ~129.0 | Ar-CH |
| ~128.5 | Ar-CH |
| ~125.0 | Ar-CH |
| ~124.0 | Ar-CH |
| ~81.0 | -C (CH₃)₃ |
| ~32.0 | -C H₂-Br |
| ~28.5 | -C(C H₃)₃ |
-
Carbonyl Carbon (δ ~153.5): The carbonyl carbon of the Boc group is significantly deshielded and appears at a low field.
-
Aromatic Carbons (δ ~124.0-137.0): The six carbons of the benzene ring appear in the aromatic region. Two of these are quaternary carbons, attached to the carbamate and bromomethyl groups.
-
Quaternary tert-Butyl Carbon (δ ~81.0): The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom.
-
Benzylic Carbon (δ ~32.0): The carbon of the bromomethyl group is shifted downfield due to the electronegative bromine atom.
-
tert-Butyl Methyl Carbons (δ ~28.5): The three equivalent methyl carbons of the tert-butyl group appear at a characteristic upfield chemical shift.
Mass Spectrum Analysis
The ESI mass spectrum is expected to show the protonated molecule [M+H]⁺ as the base peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed for bromine-containing ions, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
| m/z | Ion |
| 286/288 | [M+H]⁺ |
| 230/232 | [M+H - C₄H₈]⁺ |
| 186/188 | [M+H - Boc]⁺ |
Fragmentation Pathway:
Under the conditions of ESI-MS, fragmentation is generally minimal. However, some characteristic losses from the parent ion may be observed. The most common fragmentation pathway for N-Boc protected compounds involves the loss of isobutylene (56 Da) from the tert-butyl group. Another possible fragmentation is the loss of the entire Boc group (100 Da).
Visualizations
Caption: Experimental workflow for NMR analysis.
Caption: Proposed ESI-MS fragmentation pathway.
Conclusion
This application note has provided a comprehensive overview of the NMR and mass spectrometry characterization of tert-Butyl (2-(bromomethyl)phenyl)carbamate. The detailed protocols for data acquisition and the in-depth analysis of the spectral data serve as a valuable resource for researchers in the fields of organic synthesis and drug development. The presented data and interpretations confirm the structure of the title compound and highlight the key spectral features that can be used for its unambiguous identification. Adherence to these protocols and an understanding of the principles of spectral interpretation are crucial for ensuring the quality and identity of this important synthetic intermediate.
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PubChem. tert-Butyl (4-(bromomethyl)phenyl)carbamate. [Link]
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University of California, Irvine. Determine the structure of small organic molecule from 1H NMR experimental spectrum. [Link]
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University of Bristol. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
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University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]
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University of Victoria. Assigning the ESI mass spectra of organometallic and coordination compounds. [Link]
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Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
National Institutes of Health. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. [Link]
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PubMed. Automatic assignment of 1H-NMR spectra of small molecules. [Link]
-
Analytical Chemistry. Electrospray Ionization Efficiency Scale of Organic Compounds. [Link]
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Nature. Supplementary Information. [Link]
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Beaudry Group, Oregon State University. Beaudry Group Routine 1H NMR Guidelines. [Link]
- Google Patents. Process for the production of tert-butyl N-(2-bromoethyl)
-
ResearchGate. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]
-
MDPI. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]
-
University of Lisbon. NMR HANDS-ON PROTOCOLS – ACQUISITION. [Link]
- Google Patents.
-
ChemSrc. tert-butyl N-[4-(bromomethyl)phenyl]carbamate. [Link]
-
NIST. tert-Butyl carbamate. [Link]
Sources
- 1. Determine the structure of small organic molecule from 1H NMR experimental spectrum [cheminfo.org]
- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl (2-(bromomethyl)phenyl)carbamate
Welcome to the technical support center for the synthesis and optimization of tert-Butyl (2-(bromomethyl)phenyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Synthetic Challenge
tert-Butyl (2-(bromomethyl)phenyl)carbamate is a valuable intermediate, often used in the synthesis of complex heterocyclic structures and pharmaceutical agents. Its synthesis is typically a two-step process: (1) N-Boc protection of 2-methylaniline and (2) subsequent free-radical bromination at the benzylic position. While seemingly straightforward, each step presents unique challenges that can impact yield, purity, and scalability. This guide provides a structured, question-and-answer approach to troubleshoot common issues and optimize your reaction conditions.
Overall Synthetic Workflow
The synthesis proceeds via two distinct stages, each requiring careful control of reagents and conditions to ensure high yield and purity.
Technical Support Center: tert-Butyl (2-(bromomethyl)phenyl)carbamate Experiments
Welcome to the technical support center for tert-Butyl (2-(bromomethyl)phenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile bifunctional molecule. My aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.
This molecule possesses two key reactive sites: a moderately reactive benzylic bromide, ideal for introducing the aminophenylmethyl moiety via nucleophilic substitution, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen. The interplay between these two functional groups is central to both its utility and the troubleshooting challenges that can arise.
Section 1: Frequently Asked Questions - Storage and Handling
Q1: What are the ideal storage conditions for tert-Butyl (2-(bromomethyl)phenyl)carbamate?
Proper storage is critical to maintain the integrity of the reagent. Benzylic bromides are susceptible to hydrolysis and self-reaction, while the overall molecule can be sensitive to heat.
Answer: Based on supplier recommendations and chemical principles, the compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (0-10°C)[1] | Slows down potential decomposition pathways. |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen)[1][2] | The benzylic bromide is sensitive to moisture, which can cause hydrolysis to the corresponding alcohol. An inert atmosphere minimizes this risk. |
| Light | Amber vial / protected from light | Benzylic halides can be light-sensitive, potentially leading to radical-mediated side reactions. |
| Container | Tightly sealed container[2] | Prevents moisture ingress. |
Failure to adhere to these conditions can lead to a gradual loss of purity, impacting the stoichiometry and outcome of your reactions.
Q2: My reagent has developed a yellow or brownish tint. Is it still usable?
Answer: A white to light-yellow crystalline appearance is normal for this product[1]. However, a significant change to yellow or brown indicates decomposition. The primary culprits are often:
-
Hydrolysis: Reaction with atmospheric moisture to form the benzyl alcohol derivative.
-
Oxidation: Air sensitivity can lead to oxidized impurities[1].
-
Self-alkylation/Oligomerization: One molecule can react with another, especially if exposed to heat or trace basic impurities.
Recommendation: Before use, assess the purity of the discolored reagent.
-
Thin-Layer Chromatography (TLC): Run a TLC against a known pure standard if available. The appearance of new, more polar spots (e.g., the alcohol) or baseline material is a red flag.
-
¹H NMR: Acquire a proton NMR spectrum. Look for the disappearance of the characteristic benzylic bromide singlet (around 4.5 ppm in CDCl₃) and the appearance of a new singlet for the benzylic alcohol (around 4.7 ppm), or other unidentifiable peaks.[3]
-
Purification: If the impurity level is low (<5-10%), you may be able to proceed, adjusting stoichiometry accordingly. For higher levels of impurity, purification by recrystallization or flash chromatography may be necessary.
Section 2: Troubleshooting Nucleophilic Substitution Reactions
The primary use of this reagent is as an electrophile in Sₙ2 reactions. Success hinges on balancing reactivity with the suppression of side reactions.
Caption: Competing reaction pathways.
-
Elimination Product: If you are using a strong, sterically hindered base (e.g., potassium tert-butoxide), E2 elimination can compete with Sₙ2 substitution, especially at higher temperatures. This is less common with the ortho carbamate but is still possible.
-
Dimer/Oligomer: The aniline nitrogen, even when Boc-protected, retains some nucleophilicity. Under certain conditions, particularly with strong bases that might partially deprotonate the carbamate N-H, one molecule of the starting material can act as a nucleophile and attack another, leading to dimerization. Using a precise 1:1 stoichiometry of a non-nucleophilic base to your nucleophile (if required) can minimize this.
-
Hydrolysis Product: As mentioned in Q2, the benzyl alcohol tert-Butyl (2-(hydroxymethyl)phenyl)carbamate can form if there is significant water in your reaction. Ensure all solvents and reagents are anhydrous.
Section 3: Troubleshooting Boc Group Deprotection
The Boc group is designed to be removed under acidic conditions. However, this step can be problematic if other acid-sensitive functional groups are present or if the reaction is incomplete. The general mechanism involves protonation of the carbonyl, loss of the stable tert-butyl cation, and subsequent decomposition to isobutylene and CO₂. [4]
Q5: My Boc deprotection with TFA in DCM is slow or incomplete. What can I do?
Answer: This is a common issue, often related to the acid strength, concentration, or presence of water.
-
Increase Acid Concentration/Strength: A 20-50% solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at room temperature for 1-2 hours is a standard starting point. [5]If this is insufficient:
-
Try using neat TFA at 0°C to room temperature.
-
Switch to a stronger acid system, such as 4M HCl in dioxane. This is often faster and the HCl salt of the product can precipitate, driving the reaction to completion.
-
-
Ensure Anhydrous Conditions: Trace amounts of water can slow the deprotection by competing for the acid. [5]Using freshly opened or distilled solvents and acids is recommended.
-
Add a Scavenger: The tert-butyl cation generated during deprotection is a potent electrophile and can alkylate sensitive functional groups (e.g., tryptophan, methionine, free thiols). Adding a scavenger like triisopropylsilane (TIS) or thioanisole (~5% v/v) can trap this cation and prevent side reactions. [4]
Q6: The acidic deprotection is cleaving other sensitive groups in my molecule. What are milder alternatives?
Answer: If your molecule contains other acid-labile groups (e.g., other esters, acetals), the standard TFA or HCl conditions may be too harsh.
Table of Milder Deprotection Conditions
| Reagent System | Solvent | Typical Conditions | Notes |
| 10-20% TFA | DCM | 0 °C to RT | The most common starting point. Adjust concentration and time as needed. [5] |
| p-Toluenesulfonic acid (p-TsOH) | THF/DCM | RT | Generally milder than TFA. Can be effective in minutes. [5] |
| Oxalyl Chloride | DCM/Hexane | 0 °C to RT | A very mild, non-protic acid method that proceeds through a different mechanism. [6] |
| Heating / Thermolysis | Dioxane, Toluene | Reflux | The Boc group can be removed thermally, typically at temperatures >100°C. This avoids acid entirely but may not be suitable for heat-sensitive molecules. [5] |
Recommendation: Start with the mildest conditions that previous literature on similar substrates suggests will be effective. A small-scale trial is always advised before committing your bulk material.
Section 4: Protocols and Data
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol describes a typical reaction with a phenol nucleophile.
-
To a stirred solution of the phenol (1.0 eq.) in anhydrous DMF (0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq.) at room temperature under an argon atmosphere.
-
Stir the mixture for 15-20 minutes to allow for salt formation.
-
Add a solution of tert-Butyl (2-(bromomethyl)phenyl)carbamate (1.1 eq.) in a minimum amount of DMF.
-
Stir the reaction at room temperature (or heat to 50°C if no reaction is observed) and monitor its progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Standard Boc Deprotection
-
Dissolve the Boc-protected compound (1.0 eq.) in DCM (0.1 M) and cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA, 10 eq., or a 20-50% v/v solution) dropwise.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Co-evaporate with toluene or DCM (2-3x) to ensure complete removal of residual acid.
-
The resulting amine TFA salt can be used directly or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).
Characteristic ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity |
| Starting Material | -C(CH₃ )₃ | ~1.52 | s (9H) |
| -CH₂ -Br | ~4.48 | s (2H) | |
| Ar-H | 7.0 - 7.5 | m | |
| N-H | ~6.5 | s (broad) | |
| Sₙ2 Product (with R-O-Nu) | -C(CH₃ )₃ | ~1.5 | s (9H) |
| -CH₂ -O-R | ~5.0 | s (2H) | |
| Deprotected Product (Amine Salt) | -CH₂ -Nu | Varies | s (2H) |
| -NH₃ ⁺ | Varies (often broad) | s (broad) |
References
- US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents.
-
(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. Available at: [Link]
-
Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC. Available at: [Link]
-
tert-Butyl (4-(bromomethyl)phenyl)carbamate | C12H16BrNO2 | CID 23447539 - PubChem. Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. Available at: [Link]
-
tert-butyl N-[4-(bromomethyl)phenyl]carbamate | CAS: 239074-27-2. Available at: [Link]
-
Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates -.:. Michael Pittelkow .:. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available at: [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - NIH. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. Available at: [Link]
-
The Most Annoying Exceptions in Org 1 (Part 2) - Master Organic Chemistry. Available at: [Link]
Sources
- 1. tert-Butyl [4-(Bromomethyl)phenyl]carbamate | 239074-27-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. CAS No. 239074-27-2 Specifications | Ambeed [ambeed.com]
- 3. rsc.org [rsc.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of tert-Butyl (2-(bromomethyl)phenyl)carbamate
Welcome to the technical support center for the synthesis of tert-butyl (2-(bromomethyl)phenyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the purification of this important reagent, with a focus on byproduct removal. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your synthesis and the purity of your final product.
Introduction: The Synthetic Landscape and Its Challenges
The synthesis of tert-butyl (2-(bromomethyl)phenyl)carbamate is a critical step in the development of various pharmaceutical compounds. A prevalent synthetic route involves the radical bromination of tert-butyl (2-methylphenyl)carbamate, typically employing N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. While effective, this reaction is often accompanied by the formation of several byproducts that can complicate purification and compromise the quality of the final product.
This guide provides a systematic approach to identifying and removing these common impurities, ensuring you can achieve high purity for your desired compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during the synthesis and purification of tert-butyl (2-(bromomethyl)phenyl)carbamate.
Q1: I've completed the bromination reaction. What are the most likely byproducts in my crude mixture?
A1: In a typical radical bromination of tert-butyl (2-methylphenyl)carbamate using NBS, you can expect the following byproducts:
-
Succinimide: This is a byproduct from the NBS reagent itself and is almost always present.
-
Unreacted Starting Material: Some amount of tert-butyl (2-methylphenyl)carbamate may remain.
-
Dibrominated Product: Over-bromination can lead to the formation of tert-butyl (2-(dibromomethyl)phenyl)carbamate.[1][2]
-
Excess NBS: If an excess of NBS was used, it will be present in the crude product.
The relative amounts of these byproducts will depend on the specific reaction conditions, such as temperature, reaction time, and the stoichiometry of the reagents.
Q2: My primary issue is removing succinimide. What is the most effective method?
A2: Succinimide is water-soluble, which provides a straightforward method for its removal.[3] An aqueous workup is the first and most crucial step.
-
Expert Insight: While succinimide has some solubility in water, this can be enhanced by a slightly basic wash. A wash with a dilute aqueous solution of sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH) will deprotonate the succinimide, forming a salt that is significantly more soluble in the aqueous phase.[4] However, be cautious with strong bases if your target compound is base-sensitive.
A recommended workup protocol is as follows:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with water or a dilute NaHCO3 solution. Repeat the wash if necessary.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na2SO4), and concentrate it under reduced pressure.
Q3: How can I separate the desired monobrominated product from the dibrominated byproduct and unreacted starting material?
A3: The separation of these closely related compounds typically requires chromatographic techniques due to their similar polarities.
-
Flash Column Chromatography: This is the most common and effective method. The polarity difference between the starting material, the monobrominated product, and the dibrominated product is usually sufficient for separation on a silica gel column.[5]
-
Eluent System: A non-polar/polar solvent system is typically used. A common choice is a gradient of ethyl acetate in hexanes. You will need to determine the optimal solvent ratio using Thin Layer Chromatography (TLC) beforehand.
-
Expected Elution Order: The least polar compound, the dibrominated product, will elute first, followed by the desired monobrominated product, and finally the most polar compound, the unreacted starting material.
-
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method.[6][7][8]
-
Solvent Selection: Finding a suitable solvent system is key. You'll need a solvent (or solvent pair) in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. Hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane could be a good starting point.
-
Q4: What should I do about residual NBS in my reaction mixture?
A4: Any unreacted NBS should be quenched before proceeding with the rest of the workup. NBS is an oxidizing agent and can interfere with subsequent steps.
-
Quenching Agents: A wash with a mild reducing agent will effectively remove any remaining NBS.[4]
-
An aqueous solution of sodium thiosulfate (Na2S2O3) or sodium bisulfite (NaHSO3) is commonly used.[4]
-
A typical quenching step would be to wash the organic layer with a 10% aqueous solution of sodium thiosulfate after the initial aqueous wash.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Monobrominated Product | - Incomplete reaction. - Over-bromination leading to a high percentage of dibrominated product. | - Monitor the reaction closely by TLC. - Carefully control the stoichiometry of NBS. A slight excess is often used, but a large excess will favor dibromination. - Control the reaction temperature; higher temperatures can lead to over-bromination. |
| Difficulty in Separating Byproducts by Chromatography | - Inappropriate solvent system for chromatography. - Co-elution of the desired product with impurities. | - Perform a thorough TLC analysis to find an optimal eluent system that provides good separation between the spots. - Consider using a different stationary phase, such as alumina, if silica gel is not effective.[9] |
| Product Decomposition During Workup or Purification | - Presence of residual acid (HBr) from the reaction. - Product instability to heat or prolonged exposure to silica gel. | - Neutralize any acid with a dilute bicarbonate wash during the workup. - Avoid excessive heating during solvent removal.[6] - If using chromatography, run the column as quickly as possible to minimize contact time with the silica gel.[9] |
| Oily Product That is Difficult to Handle | - Presence of impurities preventing crystallization. | - Purify the product by flash column chromatography to remove impurities. - Attempt to crystallize the purified oil from a suitable solvent system. Some carbamates are known to be oily but can be induced to crystallize.[10] |
Experimental Protocols
Protocol 1: Aqueous Workup for Succinimide and NBS Removal
-
Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with 2-3 volumes of dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with an equal volume of 10% aqueous sodium thiosulfate (Na2S2O3) solution to quench any unreacted NBS.
-
Separate the layers and then wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO3) solution to remove succinimide and any acidic byproducts.
-
Finally, wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a silica gel column of an appropriate size for the amount of crude material.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the dissolved sample onto the column.
-
Begin elution with a non-polar solvent such as hexanes.
-
Gradually increase the polarity of the eluent by adding ethyl acetate. A typical gradient might be from 100% hexanes to 10-20% ethyl acetate in hexanes.
-
Collect fractions and monitor them by TLC to identify those containing the pure desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified tert-butyl (2-(bromomethyl)phenyl)carbamate.
Visualizing the Purification Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photochemical benzylic bromination in continuous flow using BrCCl 3 and its application to telescoped p -methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00044E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. reddit.com [reddit.com]
- 10. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
Technical Support Center: Stability and Handling of tert-Butyl (2-(bromomethyl)phenyl)carbamate
Welcome to the technical support center for tert-Butyl (2-(bromomethyl)phenyl)carbamate (CAS 166329-43-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and proper handling of this versatile reagent. Here, you will find in-depth troubleshooting advice, frequently asked questions, and best practices rooted in the chemical principles governing the molecule's stability.
Introduction to the Molecule's Stability Profile
Tert-Butyl (2-(bromomethyl)phenyl)carbamate is a bifunctional molecule featuring two key reactive sites that dictate its stability: the tert-butoxycarbonyl (N-Boc) protecting group and the benzylic bromide. Understanding the inherent reactivity of these functional groups is paramount to preventing its decomposition during storage and handling. The N-Boc group is notoriously labile to acidic conditions and elevated temperatures, while the bromomethyl group is a potent electrophile susceptible to nucleophilic substitution, including hydrolysis.
This guide will provide a framework for mitigating the risks of degradation associated with these functionalities, ensuring the integrity of your starting material and the success of your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for tert-Butyl (2-(bromomethyl)phenyl)carbamate?
A1: For maximal stability, the compound should be stored at refrigerated temperatures, specifically between 2°C and 8°C.[1] It is also highly recommended to store it under an inert atmosphere, such as argon or nitrogen. This minimizes exposure to atmospheric moisture, which can lead to hydrolysis of the reactive bromomethyl group. The container should be tightly sealed to prevent the ingress of moisture and air.
Q2: I've noticed the appearance of a yellowish tint in my previously off-white solid. What could be the cause?
A2: A change in color from off-white to yellow is a common indicator of degradation. This can be due to a number of factors, including exposure to light, air, or moisture. One of the likely degradation products, 2-(bromomethyl)aniline, formed from the deprotection of the N-Boc group, can be more susceptible to oxidation and color change. It is advisable to assess the purity of the material if a color change is observed.
Q3: Is this compound compatible with protic solvents like methanol or ethanol for short-term dissolution before a reaction?
A3: While tert-Butyl (2-(bromomethyl)phenyl)carbamate has some solubility in polar organic solvents, caution should be exercised with protic solvents, especially for extended periods. The benzylic bromide can undergo solvolysis with alcohols, leading to the formation of the corresponding ether byproduct. If a protic solvent must be used, it should be anhydrous, and the solution should be used immediately. For greater stability in solution, aprotic solvents like anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are preferred.
Q4: What are the primary degradation pathways I should be aware of?
A4: There are two main degradation pathways to consider:
-
Deprotection of the N-Boc group: This is typically acid-catalyzed but can also occur thermally. This pathway yields 2-(bromomethyl)aniline, carbon dioxide, and isobutylene.
-
Hydrolysis of the bromomethyl group: This occurs in the presence of water and results in the formation of tert-butyl (2-(hydroxymethyl)phenyl)carbamate.
The presence of both moisture and acidic impurities can lead to a cascade of degradation products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the storage and use of tert-Butyl (2-(bromomethyl)phenyl)carbamate, providing actionable solutions based on chemical principles.
Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts
-
Symptoms: You are using tert-Butyl (2-(bromomethyl)phenyl)carbamate as a starting material, and you are observing lower than expected yields of your desired product, or you are isolating unexpected byproducts containing a free amine or a benzyl alcohol moiety.
-
Potential Cause: This is a strong indication that your starting material has degraded. The presence of 2-(bromomethyl)aniline from N-Boc deprotection or tert-butyl (2-(hydroxymethyl)phenyl)carbamate from hydrolysis can lead to unwanted side reactions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction outcomes.
-
Recommended Action:
-
Purity Assessment: Before use, confirm the purity of your tert-Butyl (2-(bromomethyl)phenyl)carbamate stock. A simple ¹H NMR can be very informative. Look for the disappearance of the tert-butyl singlet at ~1.5 ppm and the appearance of new aromatic signals if deprotection has occurred. For a more quantitative assessment, HPLC is recommended.
-
Purification: If degradation is confirmed, the material can often be repurified. Recrystallization from a non-protic solvent system (e.g., ethyl acetate/hexanes) can be effective at removing polar impurities like the hydrolyzed product. Silica gel chromatography can also be used, though care should be taken to use a non-acidic mobile phase.
-
Review Storage Practices: Ensure that the material is being stored according to the recommendations (2-8°C, under inert gas). Use fresh, anhydrous solvents for your reactions.
-
Issue 2: Material Becomes Gummy or Oily Over Time
-
Symptoms: The free-flowing solid has become sticky, gummy, or has turned into an oil.
-
Potential Cause: This is often a sign of significant degradation and the presence of multiple impurities. The formation of lower melting point degradation products can lead to this change in physical appearance. It could also indicate significant water absorption.
-
Troubleshooting and Prevention:
Caption: Prevention strategy for physical state changes.
-
Recommended Action:
-
Aliquot Material: Upon receiving a new bottle, it is best practice to aliquot the material into smaller, single-use or low-use vials under an inert atmosphere. This minimizes the exposure of the entire stock to the laboratory environment each time it is used.
-
Proper Handling: When accessing the compound, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid. Use a dry needle or spatula, and immediately reseal and purge the vial with inert gas before returning it to cold storage.
-
Best Practices for Storage and Handling
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows the rate of potential decomposition reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents hydrolysis of the bromomethyl group by atmospheric moisture and minimizes oxidation. |
| Container | Tightly Sealed Amber Glass Vial | Protects from moisture and light, which can potentially catalyze degradation. |
| Handling | Allow to warm to room temperature before opening. Handle under inert atmosphere if possible. | Prevents condensation of moisture onto the cold solid. Minimizes exposure to air and humidity. |
| Dispensing | Use clean, dry utensils. Aliquot into smaller quantities for frequent use. | Avoids cross-contamination and minimizes exposure of the bulk material to the environment. |
Analytical Methods for Purity Assessment
A stability-indicating analytical method is crucial for determining the purity of tert-Butyl (2-(bromomethyl)phenyl)carbamate and quantifying any degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable.
Protocol: Development of a Stability-Indicating HPLC Method
-
Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to separate the relatively nonpolar parent compound from more polar degradation products (like the hydrolyzed alcohol) and potentially less polar byproducts.
-
Solvent A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (Note: the acidic modifier may slowly degrade the sample in the autosampler, so analysis should be prompt).
-
Solvent B: Acetonitrile or Methanol with the same modifier.
-
-
Gradient Profile (Example):
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: Re-equilibration at 50% B
-
-
Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 220 nm or 254 nm. A photodiode array (PDA) detector is highly beneficial for assessing peak purity.
-
Forced Degradation Study: To validate the method as "stability-indicating," a forced degradation study should be performed. This involves subjecting the compound to stress conditions to intentionally generate degradation products.
-
Acidic: 0.1 M HCl at 60°C
-
Basic: 0.1 M NaOH at 60°C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 80°C (solid state)
-
Photolytic: Exposure to UV light
The resulting chromatograms should demonstrate that the peaks for the degradation products are well-resolved from the parent compound peak.
-
References
- Sigma-Aldrich. tert-Butyl 2-(bromomethyl)
-
Angene Chemical. Safety Data Sheet for tert-Butyl (2-(bromomethyl)phenyl)carbamate. [Link]
-
PubChem. tert-Butyl (2-(bromomethyl)phenyl)carbamate. National Center for Biotechnology Information. [Link]
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of tert-Butyl (2-(bromomethyl)phenyl)carbamate for Researchers and Drug Development Professionals
This guide offers a detailed comparative analysis of synthetic methodologies for tert-butyl (2-(bromomethyl)phenyl)carbamate, a key building block in medicinal chemistry and organic synthesis. Its unique bifunctional nature, featuring a Boc-protected amine and a reactive benzylic bromide, makes it an invaluable precursor for the construction of nitrogen-containing heterocyclic scaffolds often found in pharmacologically active compounds. The selection of an appropriate synthetic route is critical and depends on factors such as scale, required purity, available resources, and safety considerations. Herein, we dissect two prominent synthetic strategies, providing in-depth protocols, mechanistic insights, and a comparative evaluation to aid researchers in making an informed decision.
Method 1: Direct Radical Bromination of tert-Butyl (2-methylphenyl)carbamate
This one-step approach is a common and direct route to the target molecule, leveraging a free-radical chain reaction for the selective bromination of the benzylic methyl group.
Mechanistic Rationale and Experimental Causality
The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating or UV irradiation. The resulting radical abstracts a bromine atom from a brominating agent, typically N-bromosuccinimide (NBS), to generate a bromine radical. This bromine radical then selectively abstracts a hydrogen atom from the benzylic position of tert-butyl (2-methylphenyl)carbamate. The selectivity for the benzylic position is due to the formation of a resonance-stabilized benzylic radical, which is significantly more stable than other possible radical intermediates. This benzylic radical then reacts with another molecule of NBS to furnish the desired product and a succinimidyl radical, which can continue the chain reaction. The choice of a non-polar solvent, such as 1,2-dichlorobenzene, has been shown to be advantageous, leading to shorter reaction times and higher yields compared to more traditional solvents like carbon tetrachloride[1].
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tert-butyl (2-methylphenyl)carbamate (1.0 eq.) in 1,2-dichlorobenzene.
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 eq.) to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 180 °C) under an inert atmosphere (e.g., argon or nitrogen). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold solvent.
-
Purification: The filtrate is then washed sequentially with aqueous sodium thiosulfate solution to quench any remaining bromine, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford pure tert-butyl (2-(bromomethyl)phenyl)carbamate.
Visual Workflow for Direct Bromination
Sources
A Senior Application Scientist's Guide to Comparing the Efficacy of Tert-Butyl (2-(bromomethyl)phenyl)carbamate Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, carbamates represent a cornerstone functional group, prized for their stability and diverse biological activities.[1] Among these, tert-Butyl (2-(bromomethyl)phenyl)carbamate and its structural isomers are of particular interest as versatile intermediates. The bromomethyl group serves as a reactive handle for alkylation, making these compounds valuable precursors for introducing a protected aminobenzyl moiety into a target molecule. The position of this reactive group on the phenyl ring—ortho, meta, or para—can profoundly influence the molecule's steric and electronic properties, and consequently, its reactivity and biological efficacy.
This guide provides a comparative analysis of tert-butyl (2-(bromomethyl)phenyl)carbamate and its positional analogs. We will delve into the synthetic considerations for these compounds, explore the anticipated differences in their efficacy based on structure-activity relationships, and provide detailed experimental protocols for their comparative evaluation.
The Carbamate Core: A Scaffold for Innovation
The carbamate group can be considered a hybrid of an amide and an ester, lending it a unique combination of chemical stability and the capacity for molecular interactions.[1] This functional group is a common motif in a wide array of pharmaceuticals and agrochemicals.[1][2] The tert-butoxycarbonyl (Boc) protecting group, in particular, is widely used in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.
The efficacy of the title compounds and their analogs is intrinsically linked to two key features: the reactivity of the bromomethyl group as an alkylating agent and the influence of the carbamate substituent's position on this reactivity. Alkylating agents are a critical class of compounds in cancer chemotherapy, functioning by covalently binding to cellular macromolecules like DNA.[3]
Structural Analogs: A Study in Positional Isomerism
The primary analogs of tert-butyl (2-(bromomethyl)phenyl)carbamate are its meta and para isomers. The seemingly subtle shift in the position of the bromomethyl group from ortho to meta or para can have significant consequences for the molecule's chemical and biological behavior.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Position of Bromomethyl Group |
| tert-Butyl (2-(bromomethyl)phenyl)carbamate | 166329-43-7 | C₁₂H₁₆BrNO₂ | 286.16 | Ortho |
| tert-Butyl (3-(bromomethyl)phenyl)carbamate | 118640-34-1 | C₁₂H₁₆BrNO₂ | 286.16 | Meta |
| tert-Butyl (4-(bromomethyl)phenyl)carbamate | 239074-27-2 | C₁₂H₁₆BrNO₂ | 286.16 | Para |
Diagram: Structural Comparison of Positional Isomers
Caption: Ortho, meta, and para isomers of the title compound.
The positioning of the bromomethyl group influences the electronic environment of the benzene ring. The carbamate group is generally considered an ortho, para-directing group in electrophilic aromatic substitution due to the lone pair of electrons on the nitrogen atom.[4][5][6] This suggests that the electronic communication between the carbamate and the bromomethyl group will be different for each isomer, which can affect the reactivity of the benzylic bromide.
For instance, the para-isomer allows for direct resonance delocalization from the carbamate's nitrogen to the benzylic position, which could stabilize a developing positive charge during a nucleophilic substitution reaction, potentially increasing its reactivity. Conversely, the ortho-isomer may exhibit steric hindrance due to the proximity of the bulky tert-butylcarbamate group to the reactive bromomethyl site. The meta-isomer would experience less pronounced electronic and steric effects from the carbamate group.
Synthesis of Tert-Butyl (Bromomethyl)phenyl)carbamate Analogs
A general and reliable method for the synthesis of these analogs involves a two-step process starting from the corresponding (aminophenyl)methanol.
Diagram: General Synthetic Pathway
Caption: General two-step synthesis of the target analogs.
Detailed Experimental Protocol: Synthesis
Step 1: Boc Protection of (Aminophenyl)methanol
-
To a stirred solution of the appropriate (aminophenyl)methanol isomer (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a base such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq in a biphasic system with water).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding tert-butyl ((hydroxymethyl)phenyl)carbamate.
Step 2: Bromination of the Alcohol
-
Dissolve the tert-butyl ((hydroxymethyl)phenyl)carbamate (1.0 eq) in an anhydrous solvent such as DCM or THF under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Slowly add a brominating agent such as phosphorus tribromide (PBr₃, 0.4 eq) or a combination of carbon tetrabromide (CBr₄, 1.2 eq) and triphenylphosphine (PPh₃, 1.2 eq).
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature until the starting material is consumed, as indicated by TLC.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography to yield the desired tert-butyl ((bromomethyl)phenyl)carbamate isomer.
Comparative Efficacy Evaluation: A Proposed Experimental Framework
To objectively compare the efficacy of the ortho, meta, and para analogs, a series of experiments should be conducted to assess both their chemical reactivity and their biological activity. As these molecules are potential alkylating agents, their efficacy can be evaluated by their ability to alkylate a model nucleophile and by their cytotoxic effects on cancer cell lines.
Chemical Reactivity: Nucleophilic Substitution Assay
The intrinsic reactivity of the bromomethyl group in each isomer can be compared by measuring the rate of a model nucleophilic substitution reaction.
Diagram: Nucleophilic Substitution Assay Workflow
Sources
- 1. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl (2-(bromomethyl)phenyl)carbamate
As researchers and developers, our focus is often on the synthesis and application of novel compounds like tert-Butyl (2-(bromomethyl)phenyl)carbamate. However, responsible lifecycle management of these chemicals, particularly their disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the proper disposal of tert-Butyl (2-(bromomethyl)phenyl)carbamate, moving beyond mere compliance to foster a deeper understanding of the principles involved.
Foundational Knowledge: Hazard Identification and Risk Assessment
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. tert-Butyl (2-(bromomethyl)phenyl)carbamate is not a benign substance; its reactivity and toxicity profile demand careful handling from acquisition to disposal.
Chemical Reactivity and Stability
The structure of this compound contains two key functional groups that dictate its reactivity and, consequently, its disposal pathway:
-
Benzylic Bromide (-CH₂Br): This group is a potent electrophile and alkylating agent. It is susceptible to nucleophilic substitution and can react with water (hydrolysis) over time, especially under non-neutral pH conditions, to release hydrobromic acid (HBr). Its reactivity makes it incompatible with strong bases, oxidizing agents, and nucleophiles.
-
tert-Butoxycarbonyl (Boc) Carbamate: This is a common protecting group that is stable under neutral and basic conditions but is readily cleaved by acids.
Due to its reactivity, the compound is typically stored under an inert atmosphere at refrigerated temperatures (2-8°C) to minimize degradation.[1][2]
Toxicological Profile
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, tert-Butyl (2-(bromomethyl)phenyl)carbamate presents several hazards. The specific classifications can vary slightly between suppliers, but a consolidated profile indicates significant risks.
| Hazard Class | GHS Code | Description | Causality and Implication for Handling |
| Acute Toxicity, Oral | H301 / H302 | Toxic or Harmful if swallowed.[3] | Ingestion can lead to systemic toxicity. This underscores the need for strict hygiene protocols, such as prohibiting eating or drinking in the lab and thorough hand washing. |
| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns or skin irritation.[3] | As an alkylating agent, the compound can react with biological macromolecules in the skin, causing chemical burns and irritation. Impervious gloves (e.g., nitrile) and a lab coat are mandatory. |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage or irritation.[3] | The eyes are particularly vulnerable. Direct contact can lead to severe, potentially irreversible damage. Chemical splash goggles are essential personal protective equipment (PPE). |
| Respiratory Irritation | H335 | May cause respiratory irritation.[3] | If the compound is in powdered form or becomes aerosolized, it can irritate the respiratory tract. All handling should be performed in a certified chemical fume hood. |
The Core Protocol: A Step-by-Step Disposal Workflow
The proper disposal of tert-Butyl (2-(bromomethyl)phenyl)carbamate is a multi-step process that begins at the point of waste generation. The primary directive is to manage this substance as a regulated hazardous waste unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) office.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE.
-
Eye Protection: Tightly fitting safety goggles or a face shield.[4]
-
Hand Protection: Chemical-resistant gloves (nitrile is a common choice, but consult your institution's glove selection guide for halogenated compounds).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
Step 2: Waste Segregation (The Critical Decision Point)
Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous reactions and significantly increases disposal costs and complexity. This compound and materials contaminated with it must be classified as Halogenated Organic Waste .
The rationale is straightforward: The presence of bromine in the molecule means that standard incineration would produce acidic gases like HBr. Halogenated waste streams are directed to specialized incinerators equipped with "scrubbers" that neutralize these acidic byproducts before they are released into the atmosphere.[5]
The following workflow diagram illustrates the decision process for segregating waste containing tert-Butyl (2-(bromomethyl)phenyl)carbamate.
Caption: Waste segregation workflow for tert-Butyl (2-(bromomethyl)phenyl)carbamate.
Step 3: Containerization and Labeling
-
Select the Right Container: Use a designated, chemically compatible container provided by your EHS office. It must have a secure, tight-fitting lid. The container must be kept closed at all times except when adding waste.[6]
-
Label Correctly: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "tert-Butyl (2-(bromomethyl)phenyl)carbamate." Do not use abbreviations.
-
An accurate estimation of the concentration and volume.
-
The associated hazards (e.g., "Toxic," "Corrosive").
-
The date of accumulation.
-
Step 4: Accumulation and Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area must be under the control of the laboratory personnel and situated at or near the point of generation. Key storage principles include:
-
Segregation: Store the halogenated waste container away from incompatible materials, particularly acids and bases.[7]
-
Secondary Containment: Place the container in a secondary bin or tray to contain any potential leaks.
-
Volume Limits: Be aware of the volume limits for SAAs (typically 55 gallons total, but only 1 quart for acutely toxic "P-listed" wastes).[8]
Step 5: Final Disposal
Never dispose of this chemical down the drain or in the regular trash. [4][8] The only acceptable method of final disposal is through your institution's certified hazardous waste program. Contact your EHS office to schedule a pickup. They will work with a licensed chemical waste disposal facility to ensure the material is transported and destroyed in compliance with all federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10] The most common destruction method for this type of waste is high-temperature incineration with flue gas scrubbing.[4][5]
Emergency Procedures: Spill Management
In the event of an accidental release, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate.
-
Isolate: If safe to do so, restrict access to the spill area.
-
Ventilate: Ensure the chemical fume hood is operating.
-
Report: Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill or a spill you are not trained or equipped to handle.
-
Small Spill Cleanup (only if trained and equipped):
-
Don the appropriate PPE as described above.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.[3]
-
Wipe the area with a suitable solvent (e.g., ethanol) and paper towels, placing the used towels into the waste container.
-
Seal and label the container as "Halogenated Organic Waste" containing spill debris of tert-Butyl (2-(bromomethyl)phenyl)carbamate.
-
Arrange for EHS pickup.
-
By adhering to this technically grounded and safety-first approach, you ensure that the lifecycle of tert-Butyl (2-(bromomethyl)phenyl)carbamate in your laboratory concludes with minimal risk to yourself, your colleagues, and the environment.
References
- Google Patents. (n.d.). Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
-
Angene Chemical. (2024). tert-Butyl (2-(bromomethyl)phenyl)carbamate Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (4-(bromomethyl)phenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Reddit. (2017). Safely handling a liter of Bromine? r/chemistry. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1983). Bromination Process for Disposal of Spilled Hazardous Materials. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Chemtalk. (2008). Bromine water - disposal. Retrieved from [Link]
-
ResearchGate. (2025). Sustainable Bromination of Organic Compounds. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
Sources
- 1. CAS No. 239074-27-2 Specifications | Ambeed [ambeed.com]
- 2. 166329-43-7|tert-Butyl (2-(bromomethyl)phenyl)carbamate|BLD Pharm [bldpharm.com]
- 3. angenechemical.com [angenechemical.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 6. vumc.org [vumc.org]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
